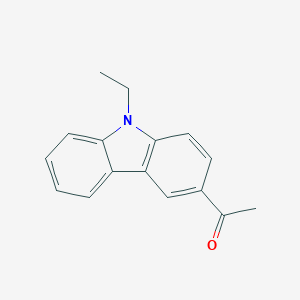

1-(9-ethyl-9H-carbazol-3-yl)ethanone

描述

Contextualization within Carbazole (B46965) Chemistry and its Broader Significance

Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, composed of two benzene (B151609) rings fused to a nitrogen-containing five-membered ring. wikipedia.org This structure provides a rigid and planar scaffold with a rich π-electron system, leading to unique electronic and photophysical properties. wikipedia.orgnih.gov Carbazoles are known for their hole-transporting capabilities and high luminescence efficiency, making them crucial components in the development of organic electronic materials. magtech.com.cneurekaselect.com

The versatility of the carbazole core allows for easy functionalization at various positions, enabling the tuning of its electronic and physical properties. nih.govmdpi.com This adaptability has led to the widespread use of carbazole derivatives in a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are frequently employed as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as blue-light emitting chromophores. magtech.com.cnmdpi.com

Organic Semiconductors: The excellent hole-transporting properties of carbazoles make them suitable for use in organic p-type semiconductors, which are essential components of perovskite solar cells. ktu.edu

Photocatalysts and Pigments: The rich UV-visible light spectrum of carbazoles lends them to applications as pigments and photocatalysts. wikipedia.org

Pharmaceuticals: The carbazole scaffold is present in numerous biologically active molecules, leading to research into its derivatives for potential use as antimicrobial, antitumor, and anti-inflammatory agents. nih.govmdpi.comresearchgate.net

Foundational Research Trajectories of Acetylcarbazole Derivatives

The introduction of an acetyl group onto the carbazole framework, creating acetylcarbazole derivatives, is a significant synthetic modification. This functionalization can influence the electronic properties of the carbazole core and provide a reactive site for further chemical transformations.

Research into acetylcarbazole derivatives has often focused on their role as key intermediates in the synthesis of more complex molecules. nih.gov For instance, the acetyl group can be a precursor for the formation of other functional groups or can be used to extend the conjugation of the molecule, which is particularly important for optoelectronic applications.

A derivative, 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), is noted as a highly efficient photoinitiator for the radical photopolymerization of unsaturated compounds. chemicalbook.com This highlights the role of acetylcarbazole derivatives in the development of advanced materials. Furthermore, studies on compounds like 9-ethyl-9H-carbazole-3-carbaldehyde, which is structurally related to acetylcarbazoles, reveal how the introduction of electron-withdrawing groups can alter the electronic structure and lead to interesting optical properties. researchgate.net The exploration of these derivatives continues to be an active area of research, with a focus on creating novel materials with tailored properties for specific applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(9-ethylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMBQMDRFSEKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385731 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-04-4 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 9 Ethyl 9h Carbazol 3 Yl Ethanone

Regioselective Functionalization Strategies

The functionalization of the 9-ethylcarbazole (B1664220) core is governed by the electronic nature of the heterocyclic system. The nitrogen atom and the fused aromatic rings dictate the reactivity, allowing for controlled and regioselective introduction of substituents.

Electrophilic Acetylation and its Mechanistic Aspects

The synthesis of 1-(9-ethyl-9H-carbazol-3-yl)ethanone is commonly achieved through the electrophilic aromatic substitution of 9-ethylcarbazole, specifically via a Friedel-Crafts acylation reaction. researchgate.net This reaction involves treating 9-ethylcarbazole with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net

The mechanism begins with the activation of the acetyl chloride by the Lewis acid. nih.gov The aluminum chloride coordinates to the chlorine atom of the acyl halide, which polarizes the carbon-chlorine bond and facilitates its cleavage. nih.govqut.edu.au This generates a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺). nih.govgoogle.com

The carbazole (B46965) ring system, activated by the electron-donating N-ethyl group, then acts as a nucleophile, attacking the acylium ion. nih.gov The substitution is highly regioselective, predominantly occurring at the C-3 and C-6 positions. These positions are electronically enriched due to being para to the nitrogen atom within the fused ring system, making them the most favorable sites for electrophilic attack. The reaction of 9-ethylcarbazole with acetyl chloride in the presence of aluminum chloride specifically yields 3-acetyl-9-ethyl carbazole. researchgate.net The reaction proceeds through an unstable cationic intermediate (a sigma complex), which then loses a proton to restore the aromaticity of the carbazole ring, yielding the final ketone product and regenerating the catalyst. google.com Unlike Friedel-Crafts alkylation, the acylation reaction introduces a deactivating acyl group, which prevents further polysubstitution. rsc.org

N-9 Substitution and its Influence on Molecular Architecture

The precursor for the acetylation reaction, 9-ethylcarbazole, is synthesized by the N-alkylation of carbazole. researchgate.net This is typically accomplished by reacting carbazole with an alkyl halide, such as bromoethane, in the presence of a base like potassium hydroxide in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net Microwave irradiation has also been reported as a method to accelerate this reaction.

The introduction of the ethyl group at the N-9 position has a profound influence on the molecule's properties and subsequent reactivity.

Solubility: The alkyl group enhances the solubility of the carbazole core in common organic solvents, which is advantageous for solution-based processing and reactions.

Reactivity: By substituting the acidic proton on the nitrogen, the N-9 position is blocked, thus directing further electrophilic functionalization exclusively to the aromatic carbazole ring. researchgate.net The electron-donating nature of the ethyl group also activates the ring system towards electrophilic attack.

Molecular Architecture: The ethyl group affects the crystal packing of the molecule. The structural asymmetry induced by the N-substitution can lead to different bond lengths within the carbazole framework, as the pull-electron property of a substituent on one ring can induce charge transfer from the nitrogen atom. This modification of the molecular architecture influences the solid-state properties, which is critical for applications in materials science.

Precursor Chemistry and Derivative Synthesis

The acetyl group at the C-3 position of this compound serves as a versatile synthetic handle for the construction of more complex molecules, including photoinitiators, conjugated systems, and novel heterocycles.

Rational Design and Synthesis of Oxime Ester Derivatives for Photoinitiation

This compound is a valuable precursor for the synthesis of Type I photoinitiators, specifically oxime esters. researchgate.net The rational design of these molecules leverages the strong light-absorbing properties of the carbazole chromophore, which can be tuned to absorb light in the near-UV or visible region, making them suitable for use with modern light sources like LEDs.

The synthesis involves a two-step process:

Oximation: The ketone group of this compound is reacted with hydroxylamine to form the corresponding oxime.

Esterification: The hydroxyl group of the oxime is then esterified, commonly with a reagent like acetic anhydride or benzoyl chloride, to yield the final oxime ester derivative. researchgate.net

Upon exposure to light of an appropriate wavelength, the relatively weak N-O bond in the oxime ester moiety undergoes homolytic cleavage. researchgate.netnih.gov This photocleavage event, often followed by a rapid decarboxylation, generates highly reactive free radicals. researchgate.netnih.gov These radicals are capable of initiating the polymerization of monomers, such as acrylates, making these carbazole-based oxime esters highly efficient photoinitiators for applications like 3D printing and the curing of coatings. researchgate.net The carbazole unit acts as an excellent antenna for absorbing light energy, which is then efficiently transferred to the cleavable oxime ester group to initiate the chemical reaction.

Preparation of Chalcone Analogues and Related Extended Conjugated Systems

The ketone functionality of this compound allows for its use in base-catalyzed condensation reactions to form chalcones, which are α,β-unsaturated ketones. The synthesis is typically achieved through a Claisen-Schmidt condensation, where the carbazole ketone is reacted with an appropriate aromatic aldehyde in an alcoholic solvent with a base such as sodium hydroxide. researchgate.net

This reaction extends the π-conjugated system of the carbazole moiety through the propenone bridge to the second aromatic ring. The resulting chalcone analogues, such as 3-(3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole, possess enhanced electronic and optical properties due to this extended delocalization. researchgate.net These properties are of significant interest for applications in nonlinear optics, organic electronics, and as fluorescent probes. The specific properties can be tuned by varying the substituent on the aromatic aldehyde used in the condensation.

Below is a table summarizing the synthesis of various chalcone analogues from this compound.

| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 3-(3-Phenyl-1-oxypropen-1-yl)-9-ethylcarbazole | 80 | 128-130 |

| 4-Chlorobenzaldehyde | 3-(3-(4-Chlorophenyl)-1-oxypropen-1-yl)-9-ethylcarbazole | 85 | 178-180 |

| 4-Nitrobenzaldehyde | 3-(3-(4-Nitrophenyl)-1-oxypropen-1-yl)-9-ethylcarbazole | 78 | 196-198 |

| 4-Methoxybenzaldehyde | 3-(3-(4-Methoxyphenyl)-1-oxypropen-1-yl)-9-ethylcarbazole | 82 | 142-144 |

| 4-(Dimethylamino)benzaldehyde | 3-(3-(4-(Dimethylamino)phenyl)-1-oxypropen-1-yl)-9-ethylcarbazole | 75 | 188-190 |

Data sourced from Al-Amiery et al. (2012). researchgate.net

Construction of Nitrogen-Containing Heterocyclic Systems Incorporating the Carbazole Moiety

The chalcone derivatives synthesized from this compound are excellent synthons for building more complex nitrogen-containing heterocyclic systems. The α,β-unsaturated ketone moiety is susceptible to reactions with binucleophiles, leading to the formation of new rings.

Pyrazoles: Reaction of the carbazole-chalcones with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol, followed by acidification with glacial acetic acid, leads to the formation of 4,5-dihydro-3-pyrazolyl derivatives. researchgate.net This cyclization reaction incorporates a five-membered pyrazole ring onto the carbazole framework.

Pyrimidines: Similarly, reacting the chalcones with guanidine carbonate in the presence of a strong base results in the synthesis of 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethyl carbazole derivatives. researchgate.net This reaction constructs a six-membered pyrimidine ring, a privileged scaffold in medicinal chemistry.

These transformations demonstrate the utility of this compound as a foundational building block for creating diverse and complex heterocyclic structures with potential applications in pharmacology and materials science.

The table below presents data for the synthesis of pyrazole derivatives.

| Chalcone Precursor (Aryl Group) | Product Name | Yield (%) | Melting Point (°C) |

| Phenyl | 3-(5-Phenyl-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole | 70 | 160-162 |

| 4-Chlorophenyl | 3-(5-(4-Chlorophenyl)-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole | 75 | 190-192 |

| 4-Nitrophenyl | 3-(5-(4-Nitrophenyl)-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole | 65 | 210-212 |

| 4-Methoxyphenyl | 3-(5-(4-Methoxyphenyl)-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole | 72 | 174-176 |

| 4-(Dimethylamino)phenyl | 3-(5-(4-(Dimethylamino)phenyl)-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole | 68 | 202-204 |

Data sourced from Al-Amiery et al. (2012). researchgate.net

Ligand Design and Coordination Chemistry for Metal Complexes

The carbazole nucleus and its derivatives, including this compound, are of significant interest in the design of ligands for metal complexes. The nitrogen atom of the carbazole ring and the oxygen atom of the acetyl group can act as potential coordination sites, allowing these molecules to function as bidentate or monodentate ligands. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the carbazole core.

Derivatives of this compound, such as oximes and hydrazones formed at the acetyl group, introduce additional nitrogen donor atoms, enhancing the chelating ability of the ligand. This modification allows for the formation of stable complexes with a variety of transition metals. The synthesis of such complexes often involves the deprotonation of the carbazole nitrogen or the enol form of the acetyl group, followed by a salt metathesis reaction with a suitable metal halide.

For instance, the synthesis of 3d transition metal complexes with bulky carbazolyl ligands has been reported, demonstrating the versatility of the carbazole scaffold in coordination chemistry. d-nb.info While not the specific ethanone (B97240) derivative, these studies show that carbazole-based ligands can form both monomeric and dimeric complexes with metals like chromium, manganese, iron, and cobalt. d-nb.info The coordination geometry and magnetic properties of these complexes are highly dependent on the nature of the metal ion and the steric and electronic properties of the ligand.

The coordination of this compound or its derivatives to metal centers can lead to the development of novel materials with applications in catalysis, organic light-emitting diodes (OLEDs), and as sensors. The metal-ligand interactions can influence the photophysical properties of the carbazole moiety, leading to changes in fluorescence or phosphorescence, which can be exploited for sensing applications.

Table 1: Potential Coordination Modes of this compound Derivatives

| Derivative | Potential Donor Atoms | Coordination Mode | Example Metal Ions |

| Parent Compound | N (carbazole), O (acetyl) | Monodentate or Bidentate | Ru(II), Ir(III), Pt(II) |

| Oxime Derivative | N (carbazole), N (oxime), O (oxime) | Bidentate or Tridentate | Cu(II), Ni(II), Co(II) |

| Hydrazone Derivative | N (carbazole), N (imine), N (amine) | Bidentate or Tridentate | Zn(II), Cd(II), Hg(II) |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanisms and kinetic profiles of chemical transformations involving this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. The reactivity of this compound is primarily centered around the acetyl group and the aromatic carbazole ring.

Reactions at the acetyl group, such as condensations to form chalcones or Knoevenagel condensations, typically proceed through well-established mechanisms involving nucleophilic attack on the carbonyl carbon. The rates of these reactions are influenced by the nature of the reactants, the catalyst used, and the solvent system. For example, the Claisen-Schmidt condensation of 3-acetyl-9-ethylcarbazole with aromatic aldehydes to form chalcones is generally base-catalyzed, with the rate-determining step often being the initial deprotonation of the alpha-carbon of the acetyl group.

The carbazole ring itself can undergo electrophilic substitution reactions. However, the acetyl group is a deactivating group, which will direct incoming electrophiles to the meta-positions relative to the acetyl group (positions 2 and 4). The ethyl group at the nitrogen atom can also influence the regioselectivity of these reactions.

Kinetic studies on the atmospheric oxidation of the parent carbazole molecule initiated by hydroxyl radicals have been performed theoretically. mdpi.com These studies provide insight into the degradation pathways of carbazole derivatives in the environment. The primary reaction pathways are proposed to be OH additions to the aromatic rings and hydrogen abstraction from the N-H bond (in the case of unsubstituted carbazole). mdpi.com For this compound, similar oxidative degradation mechanisms can be expected, with the ethyl and acetyl groups potentially influencing the reaction rates and pathways.

Furthermore, mechanistic studies on the homodimerization of structurally related 3-acetylcoumarin derivatives have highlighted the potential for radical-mediated reactions. mdpi.com These reactions can be initiated by ultrasound irradiation and proceed through the formation of a radical at the alpha-carbon of the acetyl group. mdpi.com Similar radical mechanisms could be envisaged for this compound under specific reaction conditions, leading to the formation of dimeric or polymeric structures.

Table 2: Key Parameters in the Kinetic Study of Carbazole Oxidation by OH Radicals

| Parameter | Description | Significance |

| Rate Constant (k) | A measure of the reaction speed. | Determines the atmospheric lifetime of the compound. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea indicates a faster reaction rate. |

| Reaction Enthalpy (ΔH) | The net change in heat during a reaction. | Indicates whether a reaction is exothermic or endothermic. |

| Branching Ratios | The proportion of different reaction pathways. | Determines the distribution of reaction products. |

Advanced Spectroscopic Investigations and Theoretical Chemistry of 1 9 Ethyl 9h Carbazol 3 Yl Ethanone and Its Derivatives

High-Resolution Spectroscopic Probing of Electronic States and Molecular Dynamics

Advanced spectroscopic methods provide a window into the intricate world of molecular orbitals, conformational landscapes, and the fleeting existence of excited states. For 1-(9-ethyl-9H-carbazol-3-yl)ethanone, these techniques are indispensable for elucidating the structure-property relationships that govern its functionality.

Advanced UV-Vis Absorption and Steady-State Emission Spectroscopy

The electronic transitions of this compound are characterized by its ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra. In solution, carbazole (B46965) derivatives typically exhibit strong absorption bands corresponding to π-π* transitions within the aromatic system. For instance, studies on similar carbazole-based compounds have shown strong absorption in the UV region. A structurally related compound, 1-(9-benzyl-1-methyl-9H-carbazol-2-yl)ethanone, displays absorption maxima at 220, 256, 306, and 356 nm. researchgate.net The absorption spectra of carbazole derivatives are influenced by the solvent polarity and the nature of the substituents. mdpi.com

The fluorescence emission of these compounds is also highly dependent on their molecular structure and environment. For example, certain 9-benzyl-9H-carbazole derivatives exhibit fluorescence emission maxima around 346 nm. researchgate.net The introduction of an acetyl group at the 3-position is expected to influence the intramolecular charge transfer (ICT) character of the excited state, which can be observed through solvatochromic shifts in the emission spectra. The efficiency of this emission is quantified by the fluorescence quantum yield (ΦF), a critical parameter for applications in light-emitting devices.

Time-Resolved Fluorescence Spectroscopy for Excited State Characterization

Time-resolved fluorescence spectroscopy provides crucial information about the lifetime of the excited states and the various de-excitation pathways available to the molecule. The fluorescence lifetime (τ) is a measure of the average time the molecule spends in the excited state before returning to the ground state. For carbazole and its derivatives, excited-state lifetimes are typically in the nanosecond range. researchgate.net

Detailed investigations into the excited-state dynamics of carbazole have revealed that the initially populated singlet state (Sx) rapidly decays to the first excited singlet state (S1) via internal conversion. mdpi.com The S1 state can then decay radiatively through fluorescence or non-radiatively through intersystem crossing to the triplet state (T1) or other quenching processes. mdpi.com The lifetime of the S1 state of carbazole has been reported to be between 13 and 15 nanoseconds and is only weakly dependent on the solvent. mdpi.com The presence of an acetyl group in this compound may introduce additional decay pathways, potentially altering the excited-state lifetime.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure and conformation of organic molecules in solution. For this compound, 1H and 13C NMR spectra provide the fundamental chemical shift information for each unique proton and carbon atom.

To gain deeper insights into the three-dimensional structure and the spatial relationships between different parts of the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY spectra reveal proton-proton coupling networks, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. These techniques are instrumental in confirming the connectivity of the molecule and can provide clues about the preferred conformation of the ethyl and acetyl substituents relative to the carbazole plane. ipb.ptnih.gov For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons, which is crucial for determining the molecule's conformation in solution. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are essential for confirming the presence of key functional groups and understanding the vibrational modes of this compound.

The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group, typically in the region of 1650-1700 cm⁻¹. scholarsresearchlibrary.com The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹. The C-N stretching of the carbazole ring and various C-C stretching and bending vibrations of the aromatic rings would also be present in the fingerprint region (below 1600 cm⁻¹). scholarsresearchlibrary.commdpi.com The NIST WebBook provides an IR spectrum for the parent N-ethylcarbazole, which can serve as a reference for the carbazole core vibrations. materials-science.info

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are often strong in the Raman spectrum. A detailed analysis of the FT-IR and Raman spectra, often aided by computational calculations, allows for the assignment of specific vibrational modes, providing a comprehensive understanding of the molecule's vibrational framework. researchgate.net

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound are critical for its potential use in electronic devices, where the ability to undergo reversible oxidation and reduction is often required.

Cyclic Voltammetry and Investigation of Oxidation Potentials

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of electroactive species. It provides information on the oxidation and reduction potentials of a molecule and the stability of the resulting charged species. The electrochemical oxidation of carbazole and its N-substituted derivatives has been studied, revealing that they typically undergo an initial one-electron oxidation to form a relatively stable radical cation. ccspublishing.org.cnpsu.edu

For N-ethylcarbazole, the oxidation process leads to the formation of a radical cation, which can then undergo further reactions, such as dimerization. psu.edu The introduction of an electron-withdrawing acetyl group at the 3-position of the carbazole ring is expected to increase the oxidation potential compared to the unsubstituted N-ethylcarbazole, making the compound more difficult to oxidize. This is a crucial consideration for the design of materials for applications such as hole-transporting layers in organic light-emitting diodes (OLEDs), where the oxidation potential needs to be matched with the energy levels of other materials in the device. ktu.edu

A study on the electrochemical oxidation of various carbazole derivatives has shown that the nature of the substituents significantly influences the electrochemical behavior and the properties of the resulting polymer films. frontiersin.org While specific CV data for this compound is not widely published, the established principles of carbazole electrochemistry provide a strong basis for predicting its redox properties.

Analysis of Electron Transfer Mechanisms and Stability of Redox States

The electrochemical behavior of carbazole derivatives, including this compound, is of significant interest due to their potential applications in organic electronics. The electron transfer mechanisms and the stability of the resulting redox states are typically investigated using techniques like cyclic voltammetry.

Carbazole-based compounds are known for their electron-donating nature and excellent hole-transporting capabilities. iieta.org The electrochemical oxidation of the carbazole moiety is a key process. Cyclic voltammetry studies on various carbazole derivatives often reveal a reversible or quasi-reversible one-electron oxidation peak, corresponding to the formation of a stable radical cation. iieta.orgresearchgate.net The stability of this oxidized species is crucial for applications requiring efficient charge transport.

For instance, studies on carbazole derivatives have shown that the introduction of different substituents on the carbazole ring can influence the redox potentials. The acetyl group at the 3-position in this compound, being an electron-withdrawing group, is expected to make the oxidation of the carbazole ring more difficult compared to unsubstituted 9-ethylcarbazole (B1664220). This would result in a higher oxidation potential.

The stability of the redox states can be assessed by the reversibility of the peaks in the cyclic voltammogram. A reversible wave indicates that the oxidized (or reduced) species is stable on the timescale of the experiment. For many carbazole derivatives, the first oxidation is reversible, indicating the formation of a stable radical cation. iieta.org The subsequent oxidation processes, if any, might be irreversible, suggesting that the dication is less stable and may undergo chemical reactions.

The general electrochemical behavior of carbazole derivatives can be summarized in the following table, providing an expected trend for this compound.

| Electrochemical Process | Description | Expected Characteristics for this compound |

| First Oxidation | Reversible one-electron transfer | Formation of a stable radical cation. The potential would be higher than that of 9-ethylcarbazole due to the electron-withdrawing acetyl group. |

| Second Oxidation | Often irreversible | Formation of a less stable dication, which may undergo further chemical reactions. |

| Reduction | Typically involves the substituent | The acetyl group is electrochemically active and can be reduced. This process is often irreversible. |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for gaining deep insights into the properties of this compound at the atomic and electronic levels. These methods allow for the prediction and rationalization of its structure, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable information about its optimized geometry, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and reactivity descriptors.

Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of the molecule. For carbazole derivatives, the planarity of the carbazole core is a key feature. A study on the closely related 9-ethyl-9H-carbazole-3-carbaldehyde revealed that the carbazole unit is nearly planar. researchgate.net Similar planarity is expected for the carbazole moiety in this compound.

Electronic Structure and Reactivity: The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that influences the molecule's stability, reactivity, and optical properties. nankai.edu.cn

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring, while the LUMO's location can be influenced by the substituents. nankai.edu.cn In this compound, the electron-withdrawing acetyl group is expected to lower the LUMO energy level, thereby affecting the HOMO-LUMO gap. DFT calculations on various carbazole derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituents. nankai.edu.cn

The following table summarizes key parameters that can be obtained from DFT calculations for this compound, based on trends observed in related compounds.

| Parameter | Description | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Primarily located on the carbazole ring; energy will be slightly lowered by the acetyl group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Expected to be localized more towards the acetyl group; energy will be significantly lowered. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller than that of unsubstituted 9-ethylcarbazole, leading to a red-shift in the absorption spectrum. |

| Dipole Moment | Measure of the overall polarity of the molecule | Expected to have a significant dipole moment due to the polar acetyl group. |

| Mulliken Charges | Distribution of electron density among the atoms | The oxygen atom of the acetyl group will have a significant negative charge, while the carbonyl carbon will be positive. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For 1-(9-ethyl-9H-carbazole-3-yl)ethanone, MD simulations can provide insights into its conformational flexibility and the influence of the surrounding solvent environment.

Conformational Sampling: While the carbazole core is relatively rigid, the ethyl group at the 9-position and the acetyl group at the 3-position have rotational degrees of freedom. MD simulations can explore the different possible conformations of these groups and determine their relative stabilities. This is particularly important for understanding how the molecule might interact with other molecules or surfaces in various applications.

Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations explicitly model the solvent molecules around the solute, allowing for a detailed investigation of solute-solvent interactions. This can help in understanding how the solvent affects the molecule's conformation, electronic properties, and spectroscopic behavior. For instance, in polar solvents, the dipole moment of this compound will interact strongly with the solvent molecules, which can lead to changes in its absorption and emission spectra (solvatochromism).

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For a class of compounds like carbazole derivatives, QSPR models can be developed to predict various properties without the need for extensive experimental measurements.

A QSPR study typically involves calculating a set of molecular descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, and electronic descriptors). These descriptors are then used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates them with a specific property of interest, such as photophysical properties. rsc.org

For this compound, a QSPR model developed for carbazole derivatives could be used to predict its absorption and emission wavelengths, quantum yields, or other relevant photophysical parameters. This predictive capability is highly valuable in the design of new materials with tailored properties.

In Silico Prediction of Spectroscopic Signatures and Photophysical Parameters

Computational methods can be used to predict the spectroscopic signatures of molecules, providing a powerful tool for interpreting experimental data and for the a priori design of molecules with desired optical properties.

UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. psu.edunih.gov By computing the energies and oscillator strengths of the electronic transitions, TD-DFT can predict the position and intensity of the absorption bands in the UV-Vis spectrum. For this compound, TD-DFT calculations would be expected to predict the π-π* transitions characteristic of the carbazole chromophore, as well as any charge-transfer transitions involving the acetyl substituent. researchgate.net The inclusion of solvent effects in these calculations, for instance through the Polarizable Continuum Model (PCM), can improve the accuracy of the predicted spectra in solution. psu.edu

Machine Learning Approaches: More recently, machine learning (ML) models have emerged as a powerful tool for predicting spectroscopic properties. nih.govmit.edu These models are trained on large datasets of experimental spectra and molecular structures to learn the complex relationships between them. Once trained, an ML model could potentially predict the UV-Vis spectrum of this compound with high speed and reasonable accuracy.

The combination of these in silico techniques provides a comprehensive toolkit for the advanced investigation of this compound and its derivatives, enabling a deeper understanding of their fundamental properties and guiding the development of new functional materials.

Photophysical and Optoelectronic Performance Analysis of 1 9 Ethyl 9h Carbazol 3 Yl Ethanone Derivatives

Luminescence Properties and Emission Mechanisms

The interaction of light with 1-(9-ethyl-9H-carbazol-3-yl)ethanone derivatives gives rise to a variety of luminescence phenomena. The D-A nature of these molecules heavily influences their excited state dynamics, leading to properties like solvatochromism, and potentially enabling advanced emission mechanisms such as thermally activated delayed fluorescence (TADF) and phosphorescence.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. nih.gov The fluorescence lifetime (τF), the average time a molecule remains in its excited state before emitting a photon, is another critical parameter. nih.gov These two properties are intrinsically linked and are influenced by the rates of radiative (kr) and non-radiative (knr) decay from the excited state. researchgate.net

The relationship can be expressed as: ΦF = kr / (kr + knr) τF = 1 / (kr + knr)

From these equations, it is clear that a higher quantum yield is often associated with a longer fluorescence lifetime, provided the radiative decay rate is constant. researchgate.net

Experimental determination of ΦF is typically performed using a comparative method, where the fluorescence intensity of the sample is compared against a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or rhodamine 6G. nih.govedinst.com Fluorescence lifetimes are commonly measured using time-resolved techniques like Time-Correlated Single Photon Counting (TCSPC), which records the decay of fluorescence intensity over time following pulsed excitation. nih.gov

Table 1: Illustrative Photophysical Data for Related Carbazole (B46965) Derivatives This table presents data from related compounds to illustrate typical values, as specific data for this compound was not found.

| Compound Class | Quantum Yield (ΦF) | Lifetime (τF) (ns) | Solvent/Matrix |

|---|---|---|---|

| Photoreductant Carbazole Derivatives nsf.gov | 0.09 - 0.28 | 6 - 7 | Acetonitrile |

| Carbazolyl-substituted Ethylenes researchgate.net | 0.13 - 0.28 | ~2.5 | THF |

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in response to a change in the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, a characteristic feature of D-A compounds like this compound.

Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-donating carbazole unit to the electron-accepting acetyl group. This leads to an excited state that is significantly more polar than the ground state. In polar solvents, this highly polar excited state is stabilized by dipole-dipole interactions with the solvent molecules, which lowers its energy level. The ground state is less affected. Consequently, the energy gap for fluorescence emission is reduced, resulting in a bathochromic shift (a shift to longer wavelengths, or red-shift) of the emission spectrum.

This behavior has been extensively documented in other D-A systems. For example, studies on 3-acyl coumarins show a clear red-shift in their fluorescence spectra as the solvent polarity increases. nih.gov Similarly, push-pull boron complexes exhibit strong positive solvatochromism, with emission colors shifting dramatically from blue in nonpolar hexane (B92381) to orange-red in polar dimethyl sulfoxide (B87167) (DMSO). bohrium.com This sensitivity to the local environment makes these compounds promising candidates for use as fluorescent probes and sensors.

The relationship between the spectral shift and solvent polarity can be analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift with the solvent's dielectric constant and refractive index. Such analysis allows for the estimation of the change in dipole moment upon excitation. researchgate.net For this compound derivatives, a systematic study across a range of solvents would be expected to reveal a strong positive solvatochromism, confirming the ICT character of their emissive state.

Table 2: Expected Solvatochromic Shift in a D-A Carbazole Derivative This is a hypothetical data table illustrating the expected trend for a D-A molecule like this compound.

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Hexane | 31.0 | ~350 | ~400 | Low |

| Toluene | 33.9 | ~355 | ~420 | Moderate |

| THF | 37.4 | ~360 | ~450 | Higher |

| Acetonitrile | 45.6 | ~365 | ~480 | High |

| DMSO | 45.1 | ~370 | ~500 | Very High |

Energy transfer is a non-radiative process where an excited donor molecule (D*) transfers its excitation energy to a ground-state acceptor molecule (A). This is a critical mechanism in many photophysical systems, including OLEDs and biological sensors. Two primary short-range mechanisms govern this process: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET). researchgate.netmiami.edu

Förster Resonance Energy Transfer (FRET) is a long-range dipole-dipole coupling mechanism, typically occurring over distances of 1-10 nm. rsc.org The efficiency of FRET is dependent on several factors:

The distance between the donor and acceptor (proportional to 1/r⁶).

The spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

The quantum yield of the donor.

The relative orientation of the donor and acceptor transition dipoles.

Dexter Energy Transfer (DET) is a short-range electron exchange mechanism, requiring the wavefunctions of the donor and acceptor to overlap. edinst.comlibretexts.org It is therefore effective only at very short distances (typically < 1 nm). Unlike FRET, DET involves a simultaneous exchange of two electrons and can facilitate energy transfer to triplet states. edinst.com

In multi-component systems incorporating this compound derivatives, these molecules could act as either energy donors or acceptors. Given their absorption in the UV-A to near-visible range and their blue-to-green fluorescence, they could serve as donors to a lower-energy acceptor dye. Conversely, they could act as acceptors for energy from a higher-energy donor. The specific role would depend on the spectral properties of the partner molecule in the system. While no specific FRET or DET studies involving this compound were identified, the principles of these mechanisms are fundamental to designing efficient energy-converting molecular systems.

In most organic molecules, electrically generated excitons are 75% non-emissive triplets and 25% emissive singlets. TADF is a mechanism that allows for the harvesting of these "dark" triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. This process relies on a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov

In D-A molecules like this compound, a significant spatial separation between the highest occupied molecular orbital (HOMO, located on the carbazole donor) and the lowest unoccupied molecular orbital (LUMO, on the ketone acceptor) can lead to a very small ΔEST. This small gap allows triplet excitons to be converted back to singlet excitons via a thermally assisted process called reverse intersystem crossing (RISC). These newly formed singlets can then decay radiatively, producing delayed fluorescence. nih.gov

Research on other carbazole-based D-A systems has demonstrated the viability of this approach. For example, carbazole-pyrimidine cored compounds have been shown to exhibit TADF, with the efficiency of RISC being tunable through simple structural modifications. rsc.org Similarly, sterically constrained D-A molecules have been designed where the interplay between TADF and room temperature phosphorescence (RTP) can be controlled. rsc.org RTP is emission from the triplet state and is usually quenched at room temperature, but can be observed in rigid matrices or through specific molecular design that inhibits non-radiative decay. Some carbazole-quinoline conjugates have been found to exhibit both TADF and RTP simultaneously. nih.gov

The 3-acetyl-9-ethylcarbazole structure, with its inherent D-A nature, is a promising candidate for exhibiting TADF. The presence of the ketone group as an acceptor is a known strategy in the design of TADF materials. researchgate.net Experimental investigation involving temperature-dependent and time-resolved photoluminescence would be required to confirm TADF or phosphorescence in these derivatives.

Charge Transport Mechanisms and Conductivity Studies

The ability of a material to transport charge carriers (holes and electrons) is fundamental to its performance in electronic devices. Carbazole and its derivatives are renowned for their excellent hole-transporting properties, attributed to the stability of the carbazole radical cation.

Charge carrier mobility (μ) is a measure of how quickly an electron or hole can move through a material under the influence of an electric field, and it is a key figure of merit for semiconductor performance. High mobility is crucial for efficient charge extraction in solar cells and charge injection in OLEDs.

Methods for measuring mobility in organic thin films include the time-of-flight (TOF) technique and the fabrication of organic field-effect transistors (OFETs). In an OFET, the mobility can be calculated from the transfer characteristics of the device.

While carbazole-based polymers are workhorse hole-transport materials, small molecules can offer advantages in terms of higher purity and the potential for higher charge carrier mobilities due to better molecular ordering. um.edu.my For example, single crystals of some complex organic semiconductors have demonstrated hole mobilities exceeding 10 cm² V⁻¹ s⁻¹. nih.gov Even in evaporated thin films, which are more relevant for device fabrication, mobilities on the order of 0.5 cm² V⁻¹ s⁻¹ have been achieved for certain compounds. nih.gov

While the 9-ethylcarbazole (B1664220) unit is a well-established hole-transporting moiety, the introduction of the electron-withdrawing ketone group could also impart electron-transporting character to the molecule. Indeed, some A-D-A' type carbazole derivatives have been shown to be efficient electron transport materials, with electron mobilities orders of magnitude higher than standard materials. rsc.org Therefore, this compound derivatives could potentially exhibit bipolar charge transport, an attractive property for simplifying OLED device structures. No specific mobility data for thin films of this compound were found in the reviewed literature, but based on the properties of related compounds, it is a promising area for future investigation.

Influence of Molecular Packing and Morphology on Charge Carrier Transport

The arrangement of molecules in the solid state, encompassing both their packing in crystalline structures and the larger-scale morphology of thin films, critically dictates the efficiency of charge carrier transport in organic semiconducting materials derived from this compound. The carbazole moiety is a well-established building block for hole-transporting materials due to its electron-rich nature. rsc.org The efficiency of charge transport is fundamentally governed by two key parameters: the internal reorganization energy (λ) and the electronic coupling between adjacent molecules. rsc.org

Studies on related carbazole-based systems demonstrate that molecular structure directly influences solid-state packing and, consequently, charge transport properties. For instance, the introduction of different alkyl chain lengths on the carbazole nitrogen can modulate the charge transport characteristics in organic electronic devices. acs.org While linear carbazole oligomers can exhibit higher density and shorter distances between carbazole units, their charge transport can be more sensitive to defects and disorder compared to cyclic analogues. rsc.org This sensitivity highlights the importance of achieving well-ordered molecular packing to facilitate efficient charge hopping.

In self-assembled monolayers (SAMs) used as hole-selective contacts in perovskite solar cells, the carbazole core has been widely adopted. rsc.org The linker and functional groups attached to the carbazole core determine the molecular packing, geometry, and interaction with adjacent layers, which in turn influences charge transfer kinetics. rsc.org Favorable molecular packing that minimizes energetic disorder and reduces charge trapping is essential for high-performance devices. Research on diketopyrrolopyrrole-carbazole (DPP-carbazole) copolymers has shown that N-substitution on the carbazole unit significantly impacts molecular packing and subsequent charge transport capabilities. uwaterloo.ca Similarly, investigations into carbazole-based macrocycles have explored how the inclusion of different spacer units, like ethynylene groups, affects molecular structure and the potential for charge transport. bohrium.com These studies collectively underscore that the precise three-dimensional arrangement and intermolecular interactions are paramount for optimizing charge carrier mobility in materials based on the carbazole framework.

Table 1: Factors Influencing Charge Transport in Carbazole Derivatives

| Parameter | Influence on Charge Transport | Reference |

| Molecular Shape (Linear vs. Cyclic) | Affects crystalline structure, density, and sensitivity to defects. Cyclic structures can sometimes offer superior, more isotropic transport despite lower packing density. | rsc.org |

| Alkyl Chain Substituents | Modulates molecular packing and can influence key device characteristics like threshold voltage and trapping energy. | acs.org |

| Intermolecular Interactions (π-π stacking) | Strong electronic coupling between adjacent molecules is crucial for efficient charge hopping. The distance and orientation between carbazole units are key. | rsc.orgrsc.org |

| Film Morphology | The uniformity and order of the thin film directly impact the pathways available for charge carriers, with well-ordered films reducing trap states. | rsc.orguwaterloo.ca |

Photochemical Reactivity and Radical Generation

Photoinitiation Efficiency and Radical Production in Polymerization Processes

Derivatives of this compound, particularly those modified into oxime esters, have emerged as highly efficient photoinitiators for the free-radical polymerization of various monomers. chemicalbook.comresearchgate.net A prominent example is 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), which is noted for its high photosensitivity and effectiveness in polymerizing ethylenically unsaturated compounds, such as mono- or multifunctional vinyl monomers. chemicalbook.com These types of photoinitiators are crucial for applications in the photocuring industry, including the production of photoresists. google.com

The efficiency of these carbazole-based initiators stems from their ability to absorb light, often from near-UV or visible light LED sources (e.g., 385 nm and 405 nm), and subsequently generate reactive species. researchgate.netrsc.org Upon photoexcitation, these molecules undergo cleavage to produce free radicals, which then initiate the chain-growth polymerization process. researchgate.netresearchgate.net The performance of these photoinitiators is typically evaluated by measuring the final conversion of the reactive functional groups in the monomer formulation over time using techniques like real-time FT-IR spectroscopy. researchgate.net Studies on various carbazole-based compounds have demonstrated excellent polymerization-initiating abilities, leading to high final conversion rates for both acrylate (B77674) and epoxide monomers. rsc.org The combination of a carbazole-ethanone structure with an oxime ester group creates a unimolecular photoinitiator that can efficiently produce radicals to drive polymerization under light exposure. researchgate.net

Table 2: Performance of Selected Carbazole-Based Photoinitiators

| Photoinitiator System | Monomer Type | Light Source | Outcome | Reference |

| 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | Ethylenically unsaturated compounds | Not specified | Highly efficient polymerization, high photosensitivity | chemicalbook.com |

| Carbazole-based compounds (Ca1–Ca6) with iodonium (B1229267) salt/amine | Acrylates (FRP), Epoxides (CP) | LED @385 nm, @405 nm | High final reactive function conversions | rsc.org |

| Fused Carbazole–Coumarin–Ketone Dyes | Not specified | Visible LED | High performance, suitable for deep photocuring | researchgate.net |

Mechanistic Studies of Photodissociation and Radical Formation Pathways

The radical generation process in photoinitiators based on the this compound structure is primarily a unimolecular cleavage event. researchgate.net Specifically for derivatives containing an oxime ester group, such as 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), the key photochemical step is the homolytic cleavage of the nitrogen-oxygen (N–O) bond upon absorption of light. chemicalbook.comresearchgate.net

This N–O bond is relatively weak and susceptible to dissociation from an excited state. Upon photoexcitation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing (ISC) to a triplet state. It is often from this triplet state that the N–O bond scission occurs, generating two distinct radical species: an aminyl radical and a carboxyl radical. researchgate.net Both of these radicals can potentially initiate the polymerization of vinyl monomers. This type of dissociation is classified as a Type I photoinitiation process, where a single molecule cleaves to form two free radicals. researchgate.net

Mechanistic investigations often employ techniques like transient absorption spectroscopy to detect the short-lived radical intermediates and elucidate the electronic state pathways (e.g., singlet vs. triplet state reactivity). ustc.edu.cn Studies on related benzoyl-carbazole systems confirm that these molecules can undergo complex photochemical processes from their excited states. rsc.org For oxime ester derivatives, the high quantum yield of the N–O bond cleavage is a primary reason for their high efficiency as photoinitiators. researchgate.net

Assessment of Photostability and Elucidation of Degradation Pathways

While the photochemical reactivity of this compound derivatives is beneficial for their function as photoinitiators, it also implies a degree of photolability that can lead to degradation. The assessment of photostability is crucial for applications where long-term performance is required.

The primary degradation pathway for these compounds when used as photoinitiators is their intended photochemical decomposition to generate radicals. However, unintended side reactions can also occur. Studies on the photochemistry of benzoyl-carbazole (a related structural motif) have shown that it can undergo a photo-Fries rearrangement, producing carbazole and other photoproducts. rsc.org This type of rearrangement represents a potential degradation pathway that could alter the material's properties over time.

Furthermore, another identified photochemical process in related systems is the Mallory reaction, an intramolecular cyclization that can occur in fluorinated benzoyl-carbazoles, leading to a highly fluorescent product. rsc.org While this specific reaction may not apply directly to all derivatives, it illustrates the potential for complex, irreversible photochemical transformations within the carbazole-ketone framework. Such reactions can proceed even in solid films under ambient conditions, which has significant implications for the long-term stability and performance of optoelectronic devices made from these materials. rsc.org The photostability is therefore a trade-off with photochemical efficiency; the very reactions that make these compounds effective photoinitiators also define their primary degradation pathways.

Research on Advanced Materials Applications Derived from 1 9 Ethyl 9h Carbazol 3 Yl Ethanone

Photoinitiator Development for Advanced Polymerization Technologies

Carbazole (B46965) derivatives are recognized for their potential in initiating polymerization reactions upon exposure to light, a process central to UV curing and 3D printing. The structural backbone of 1-(9-ethyl-9H-carbazol-3-yl)ethanone is particularly promising for designing novel photoinitiators.

The effectiveness of a photoinitiator is highly dependent on its compatibility and interaction with other components in a UV-curable formulation, which typically include oligomers, monomers, and additives. bgsu.edu Research into carbazole derivatives focuses on modifying their structure to enhance solubility and reactivity within these formulations. For instance, attaching different functional groups to the carbazole skeleton can red-shift its absorption spectrum, making it more effective for initiating polymerization with near-UV light sources. nih.gov The goal is to create formulations that cure rapidly and uniformly, resulting in coatings and inks with desirable properties like hardness, chemical resistance, and adhesion.

Pigmented systems and thick film applications present a significant challenge for UV curing, as the pigments can absorb or scatter the UV light, hindering the penetration required to cure the formulation completely. Carbazole-based photoinitiators with long-wavelength absorption are being developed to overcome this issue. nih.gov These photoinitiators are designed to be more sensitive to light that can penetrate deeper into the pigmented or thicker sections. The performance of these systems is evaluated by measuring the degree of conversion of the reactive functions, which indicates the extent of polymerization and the quality of the final cured product. nih.gov

There is a growing trend towards using Light Emitting Diodes (LEDs) as the light source for UV curing due to their energy efficiency, long lifetime, and narrow emission spectra. This necessitates the development of photoinitiators that are sensitive to the specific wavelengths emitted by LEDs, typically in the near-UV and visible regions. Novel carbazole skeleton-based photoinitiators have been shown to be highly effective for LED polymerization. nih.gov Research has demonstrated that new carbazole derivatives exhibit significantly better initiating abilities for near-UV polymerization compared to reference UV absorbing carbazoles, indicating that specific substituents can effectively red-shift the absorption to match LED outputs. nih.gov

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The carbazole moiety is a well-known building block for materials used in organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties and high thermal stability. nih.govnih.gov Derivatives of this compound are extensively researched for their application as emitters and hosts in OLED devices.

Carbazole derivatives are integral to the design of blue-emitting materials for OLEDs, which are crucial for full-color displays and solid-state lighting. nih.gov By incorporating carbazole as a donor group and pairing it with an acceptor group, bipolar molecules can be created that emit deep-blue light. nih.gov The performance of OLEDs using these emitters is optimized by fine-tuning the molecular structure to enhance quantum efficiency, luminance, and color purity. For example, a non-doped deep-blue OLED using a carbazole-π-imidazole derivative achieved a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov

Table 1: Performance of an OLED Device with a Carbazole-π-Imidazole Emitter

| Parameter | Value |

|---|---|

| CIE Coordinates | (0.159, 0.080) |

| Maximum Luminance | 11,364 cd/m² |

| Maximum EQE | 4.43% |

This table summarizes the performance metrics of a non-doped deep-blue OLED based on a carbazole-π-imidazole derivative.

In many high-efficiency OLEDs, a "host-guest" system is employed in the emissive layer. In this architecture, a small amount of an emissive "guest" material is dispersed within a "host" material. The host material facilitates charge transport and transfers energy to the guest, where light emission occurs. Carbazole derivatives are widely used as host materials due to their high triplet energy levels, which are necessary to confine excitons on the guest emitter and prevent reverse energy transfer. nih.govnih.gov

Table 2: Triplet Energies of Carbazole-Based Host Materials

| Host Material | Triplet Energy (eV) |

|---|---|

| RB70 | 2.77 |

| RB71 | 2.79 |

| RB74 | 2.79 |

| RB75 | 2.84 |

This table shows the high triplet energy levels of various carbazole-based derivatives, making them suitable as host materials for phosphorescent emitters. nih.gov

Organic Semiconductors for Electronic Devices

The carbazole framework is a fundamental building block for organic semiconductors due to its excellent hole-transporting capabilities and thermal stability. nih.govresearchgate.net The this compound structure serves as a precursor or a key component in the synthesis of more complex molecules for various electronic applications.

In the field of organic photovoltaics, carbazole derivatives are frequently employed as electron-donor materials or as part of the hole-transporting layer (HTL). The electron-rich nature of the carbazole nucleus facilitates efficient hole extraction and transport. Donor-π-acceptor (D-π-A) type molecules, which often incorporate carbazole as the donor unit, are a common strategy for designing active layer materials in OPVs. mdpi.com

Research into carbazole-based self-assembled monolayers (SAMs) has demonstrated their effectiveness as hole-extracting interlayers in high-efficiency OPV cells. researchgate.net For example, [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its halogenated derivatives have been shown to significantly increase the work function of indium tin oxide (ITO) electrodes, leading to improved energy level alignment and enhanced device performance. researchgate.net OPVs using a chlorinated derivative, Cl-2PACz, as the SAM achieved a power conversion efficiency (PCE) of 18.5%. This high performance was attributed to increased hole mobility, reduced carrier recombination, and lower interface resistance. researchgate.net While not directly this compound, this research underscores the potential of the core carbazole structure in advancing OPV technology.

| Device Component | Material Type | Achieved Performance |

| Hole-Extracting Interlayer | Carbazole-based SAM (Cl-2PACz) | Power Conversion Efficiency (PCE) of 18.5% |

| Active Layer | Donor-π-Acceptor-π-Donor Dye with Carbazole | Fluorescence in the near-infrared (NIR) region |

The favorable charge carrier mobility of carbazole-containing compounds makes them attractive candidates for the active channel layer in organic field-effect transistors (OFETs). frontiersin.org The ability to form ordered thin films is crucial for efficient charge transport in OFETs. The molecular structure of carbazole derivatives can be tailored to control their packing in the solid state.

New p-type organic semiconductors based on an indolo[3,2-b]carbazole backbone have been synthesized and characterized for FET applications. rsc.org These materials, where long alkyl chains were added to the ends of the molecule rather than the nitrogen atoms, demonstrated a molecular organization perpendicular to the substrate surface. This orientation is beneficial for charge transport between molecules. The best-performing device in this study exhibited a hole mobility of 0.22 cm²/V·s with a high on/off ratio of approximately 10⁵, which is among the best results for materials containing a secondary amine in the backbone. rsc.org The development of such high-mobility materials is essential for the advancement of flexible and solution-processable electronics. frontiersin.org

| Material Class | Highest Hole Mobility (µh) | On/Off Ratio |

| Indolo[3,2-b]carbazole derivatives | 0.22 cm²/V·s | ~10⁵ |

| DPP-based polymer with fused backbone | 2.23 cm²/V·s | - |

Sensitizers for Lanthanide Luminescence

Lanthanide complexes are known for their sharp, line-like emission spectra and long luminescence lifetimes, which are desirable for applications in lighting, displays, and bio-imaging. However, lanthanide ions themselves have very low absorption cross-sections. To overcome this, organic ligands, known as sensitizers or "antenna" ligands, are used to absorb excitation energy and efficiently transfer it to the central lanthanide ion.

Derivatives of this compound have been shown to be effective in this role. Specifically, β-diketone ligands incorporating the 9-ethyl-9H-carbazol-3-yl moiety, such as 1-(9-ethyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, have been studied for their effect on the properties of Europium (Eu³⁺) complexes. researchgate.net Research indicates that the inclusion of this carbazole-containing ligand significantly improves the luminescent intensity of the Eu³⁺ complex. researchgate.net This enhancement is due to the efficient energy transfer from the triplet state of the organic ligand to the emissive state of the Eu³⁺ ion.

These complexes exhibit the characteristic intense red emission of Eu³⁺ and can be excited by blue light, making them suitable for use in red-emitting LEDs without the need for harmful UV radiation. researchgate.net The presence of the carbazole derivative also improves the amorphous nature and glass transition temperatures of the complexes, contributing to the fabrication of stable and efficient luminescent devices. researchgate.net

| Lanthanide Ion | Ligand Derivative | Key Finding |

| Europium (Eu³⁺) | 1-(9-ethyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione | Significantly improved luminescent intensity and thermal properties. researchgate.net |

| Europium (Eu³⁺) | Tris(dibenzoylmethanato)(dipyrido(3,2-a:2′,3′-c)phenazine) europium | Achieved a maximum luminance of 1783 cd/m² with sharp red emission at 611.5 nm. researchgate.net |

Explorations in Biological and Medicinal Chemistry of 1 9 Ethyl 9h Carbazol 3 Yl Ethanone Derivatives

Design and Synthesis of Biologically Active Analogues

The quest for more potent and selective therapeutic agents has driven the development of various strategies to modify the 1-(9-ethyl-9H-carbazol-3-yl)ethanone core. These approaches range from rational structural alterations to sophisticated computational methods, all aimed at optimizing the pharmacological profile of the resulting compounds.

Rational Structural Modification Strategies for Enhanced Efficacy and Selectivity

The synthesis of biologically active analogues of this compound often begins with the modification of the core structure. A key intermediate, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, is frequently synthesized from 9-ethylcarbazol-3-amine and bromoacetyl bromide. mdpi.com This intermediate serves as a versatile building block for introducing a variety of functional groups and heterocyclic moieties.

One common strategy involves the linkage of other bioactive scaffolds to the carbazole (B46965) nucleus. For instance, novel benzofuran-based carbazole derivatives have been synthesized by reacting the bromo-functionalized carbazole intermediate with benzofuran-1,2,4-triazoles. mdpi.comtdl.org This approach aims to combine the pharmacological properties of both carbazole and benzofuran (B130515) moieties to create hybrid molecules with enhanced biological activity.

Another approach focuses on the derivatization of the acetyl group. For example, the synthesis of carbazole-tethered oxyethylamino derivatives starts with the condensation of carbazole with chloroacetyl chloride to form 1-(9H-carbazol-9-yl)-2-chloroethanone. This reactive intermediate is then treated with hydrazine (B178648) hydrate (B1144303) and subsequently with substituted benzaldehydes to yield compounds with a benzylidenehydrazineyl moiety. ijper.org Such modifications can significantly influence the compound's interaction with biological targets.

Computational Drug Design Approaches (e.g., Molecular Docking, Pharmacophore Modeling)

Computational methods play a pivotal role in the rational design of this compound derivatives. Molecular docking, a prominent in-silico technique, is extensively used to predict the binding affinity and orientation of newly designed compounds within the active site of a biological target. mdpi.comtdl.orgijper.org

In the context of developing anti-SARS-CoV-2 agents, molecular docking studies have been performed on a series of benzofuran-based carbazole derivatives. These studies targeted key viral proteins, including the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). mdpi.comtdl.org The results from these docking studies help in prioritizing compounds for synthesis and biological evaluation based on their predicted binding energies and interaction patterns with crucial amino acid residues in the target's active site. For example, several synthesized derivatives exhibited strong binding affinities with the main protease, with some showing binding energies comparable to or even better than standard drugs like lopinavir. mdpi.com

Pharmacophore modeling is another computational tool that helps in identifying the essential structural features required for biological activity. univ-tlemcen.dzrsc.org While specific pharmacophore models for this compound derivatives are not extensively detailed in the available literature, the general principles of this approach are applied in the design of new analogues. By understanding the key pharmacophoric features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, medicinal chemists can design new molecules with a higher probability of being active.

Mechanistic Investigations of Biological Action

Understanding the mechanism by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on identifying their cellular targets and elucidating the pathways they modulate.

Cellular Pathway Modulation and Target Identification (e.g., Kinase Inhibition, GPCR Interactions)

Derivatives of this compound have been investigated for their ability to modulate various cellular pathways. For instance, a closely related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to reactivate the p53 signaling pathway in melanoma cells. nih.gov This finding is significant as the p53 tumor suppressor pathway is often inactivated in cancer. The study revealed that ECCA enhances the phosphorylation of p53 at Ser15, a key event in its activation. nih.gov

Furthermore, the antitumor activity of ECCA was found to be associated with the activation of the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways. nih.gov Inhibition of either of these pathways rescued the cell growth inhibition caused by ECCA, suggesting their critical role in its mechanism of action. nih.gov While these findings are for a carbaldehyde analogue, they provide valuable insights into the potential pathways that derivatives of this compound might target.

In the context of antiviral research, molecular docking studies have identified the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 as potential targets for benzofuran-tethered triazolylcarbazole derivatives. mdpi.comtdl.org The strong binding affinities observed in these computational studies suggest that these compounds could inhibit the function of these essential viral proteins. mdpi.comtdl.org

Studies on Apoptosis Induction and Cell Cycle Perturbation

A significant body of research points towards the induction of apoptosis as a key mechanism of the anticancer activity of carbazole derivatives. The carbazole compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been demonstrated to be a potent inducer of apoptosis in melanoma cells. nih.gov This effect is dose-dependent and is associated with the upregulation of caspase activities. nih.gov The involvement of caspases, which are key executioners of apoptosis, was confirmed by the observation that a broad-spectrum caspase inhibitor could significantly block ECCA-induced apoptosis. nih.gov

While direct studies on cell cycle perturbation by this compound derivatives are limited in the reviewed literature, the induction of apoptosis is often linked to disruptions in the cell cycle. The activation of the p53 pathway by ECCA, a known regulator of the cell cycle, further suggests that these derivatives may also influence cell cycle progression. nih.gov

Elucidation of Antimicrobial Modes of Action

The antimicrobial properties of carbazole derivatives have been a subject of considerable interest. ijper.org While the precise modes of action are still under investigation, molecular docking studies have provided some clues. For example, in the development of novel 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with some carbazole analogues, the bacterial DNA gyrase (a type II topoisomerase) was identified as a potential target. mdpi.com Inhibition of DNA gyrase interferes with DNA replication and repair, leading to bacterial cell death. The docking studies showed that these compounds could bind to the specificity pocket of the enzyme. mdpi.com

The lipophilic character of many carbazole derivatives is also thought to contribute to their antimicrobial activity by facilitating their passage through the microbial cell membranes, thereby allowing them to reach their intracellular targets and inhibit microbial growth. ijper.org Further research is needed to fully elucidate the specific mechanisms by which this compound derivatives exert their antimicrobial effects.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The development of new therapeutic agents based on the this compound scaffold is heavily reliant on understanding the intricate connections between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) and its physicochemical properties (Structure-Property Relationship, SPR). These studies are fundamental to medicinal chemistry, guiding the transformation of a biologically active compound into a viable drug candidate through iterative design, synthesis, and testing.

Correlation of Molecular Descriptors with Biological Efficacy

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. By correlating these descriptors with the observed biological efficacy of a series of related compounds, researchers can build predictive models that guide the design of new derivatives with enhanced potency and more favorable properties.

For the parent compound, this compound, and its derivatives, key molecular descriptors provide a baseline for understanding their chemical space. These descriptors influence properties like solubility, membrane permeability, and receptor binding affinity.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C₁₆H₁₅NO | 237.30 | 3.3 | 0 | 1 |

| 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | C₂₆H₂₄N₂O₃ | 412.5 | 5.4 | 0 | 4 |

Data sourced from PubChem. nih.govnih.gov